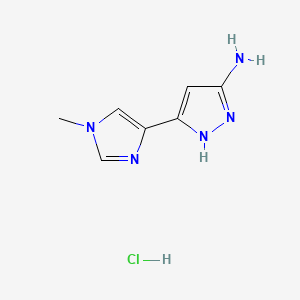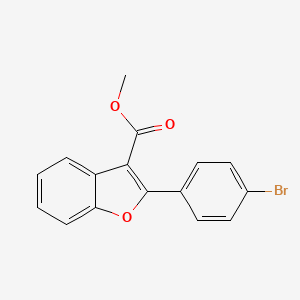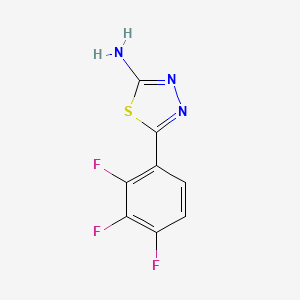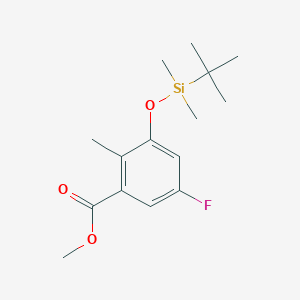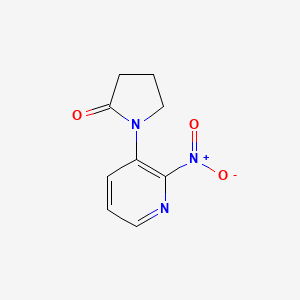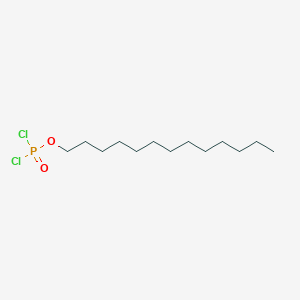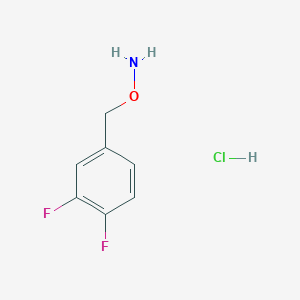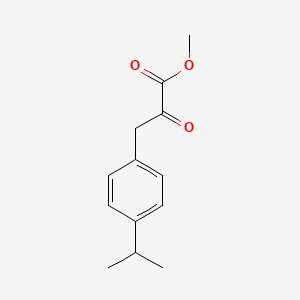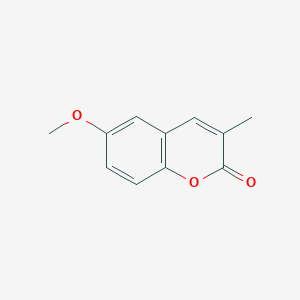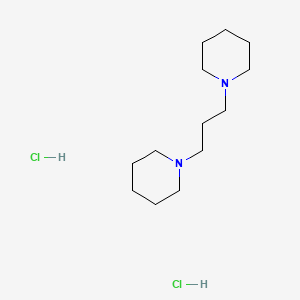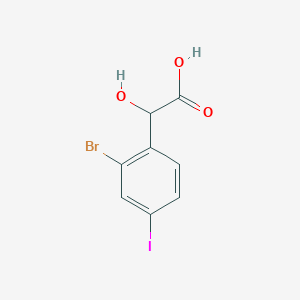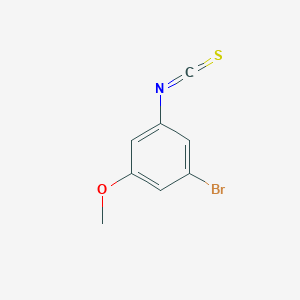
3-Bromo-5-methoxyphenyl Isothiocyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-5-methoxyphenyl Isothiocyanate: is an organic compound with the molecular formula C8H6BrNOS It is a derivative of phenyl isothiocyanate, where the phenyl ring is substituted with a bromine atom at the 3-position and a methoxy group at the 5-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-methoxyphenyl Isothiocyanate typically involves the reaction of 3-Bromo-5-methoxyaniline with thiophosgene. The reaction is carried out in an inert solvent such as dichloromethane or chloroform, under anhydrous conditions to prevent hydrolysis of thiophosgene. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the amine to the isothiocyanate.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Bromo-5-methoxyphenyl Isothiocyanate can undergo various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form corresponding thioureas, carbamates, and dithiocarbamates.
Electrophilic Aromatic Substitution: The bromine and methoxy groups on the phenyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include primary and secondary amines, alcohols, and thiols. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature or slightly elevated temperatures.
Electrophilic Aromatic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used under acidic conditions to introduce new functional groups onto the phenyl ring.
Major Products Formed:
Thioureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Dithiocarbamates: Formed from the reaction with thiols.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-Bromo-5-methoxyphenyl Isothiocyanate is used as a building block in organic synthesis. It can be used to introduce isothiocyanate functionality into complex molecules, which can then undergo further transformations.
Biology: In biological research, this compound is used to modify proteins and peptides. The isothiocyanate group reacts with amino groups in proteins, forming stable thiourea linkages. This modification can be used to study protein function and interactions.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Isothiocyanates are known for their anticancer properties, and this compound may be explored for its potential as an anticancer agent.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and functional groups make it a valuable intermediate in the production of polymers, dyes, and other advanced materials.
Wirkmechanismus
The mechanism of action of 3-Bromo-5-methoxyphenyl Isothiocyanate involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites in biological molecules, such as the amino groups in proteins. The formation of thiourea linkages can alter the structure and function of proteins, leading to various biological effects. The bromine and methoxy groups on the phenyl ring can also influence the compound’s reactivity and interactions with molecular targets.
Vergleich Mit ähnlichen Verbindungen
Phenyl Isothiocyanate: The parent compound without the bromine and methoxy substitutions.
3-Bromo-phenyl Isothiocyanate: Similar structure but lacks the methoxy group.
5-Methoxy-phenyl Isothiocyanate: Similar structure but lacks the bromine atom.
Uniqueness: 3-Bromo-5-methoxyphenyl Isothiocyanate is unique due to the presence of both bromine and methoxy groups on the phenyl ring. These substituents can influence the compound’s reactivity, solubility, and interactions with other molecules. The combination of these functional groups makes it a versatile intermediate in organic synthesis and a valuable tool in scientific research.
Eigenschaften
Molekularformel |
C8H6BrNOS |
|---|---|
Molekulargewicht |
244.11 g/mol |
IUPAC-Name |
1-bromo-3-isothiocyanato-5-methoxybenzene |
InChI |
InChI=1S/C8H6BrNOS/c1-11-8-3-6(9)2-7(4-8)10-5-12/h2-4H,1H3 |
InChI-Schlüssel |
HXCGPSVVKHSXLB-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC(=C1)N=C=S)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



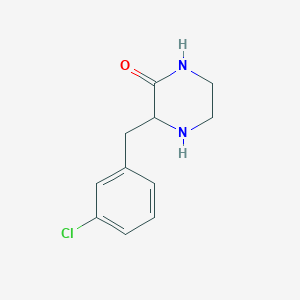
![1-[1-(3-Chloro-2-fluorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13703327.png)
